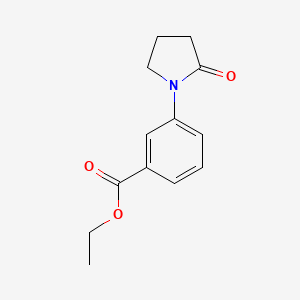![molecular formula C12H13ClN2O2 B15337735 3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[311]heptane is a bicyclic compound featuring a unique structure that includes a chlorine and nitro group attached to a phenyl ring, and an azabicycloheptane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the azabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Azabicycloheptane Core: The core structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the Phenyl Ring: The phenyl ring with the chlorine and nitro substituents is introduced via electrophilic aromatic substitution reactions. This step may involve the use of reagents such as chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the implementation of green chemistry principles to reduce waste and environmental impact.
化学反应分析
Types of Reactions
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chlorine substituent can be replaced by nucleophiles through nucleophilic substitution reactions.
Substitution: The azabicycloheptane core can participate in substitution reactions, where the nitrogen atom can be functionalized with different groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases such as sodium hydride (NaH).
Major Products
Reduction of Nitro Group: Formation of 3-(2-Chloro-6-aminophenyl)-3-azabicyclo[3.1.1]heptane.
Substitution of Chlorine: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用机制
The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The azabicycloheptane core provides structural rigidity, enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
3-(2-Chloro-6-nitrophenyl)-2-azabicyclo[2.2.1]heptane: Similar structure but with a different bicyclic core.
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[4.1.0]heptane: Another variant with a different ring system.
Uniqueness
3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane is unique due to its specific combination of substituents and bicyclic core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
3-(2-chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-2-1-3-11(15(16)17)12(10)14-6-8-4-9(5-8)7-14/h1-3,8-9H,4-7H2 |
InChI 键 |
JLRXUEGIZLMYSY-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1CN(C2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


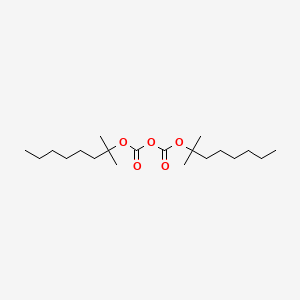
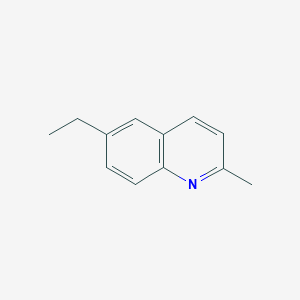

![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
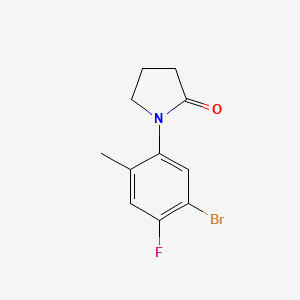
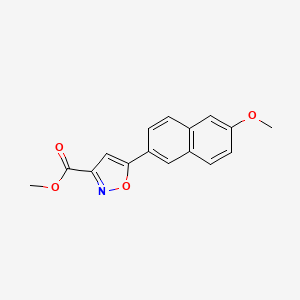
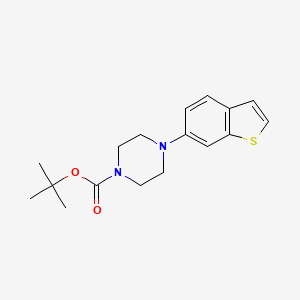
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
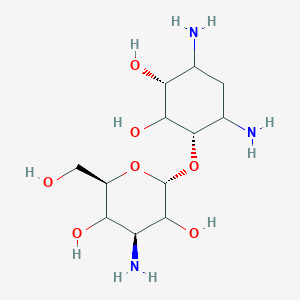
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)


